1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine
Overview
Description
1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a butoxybenzenesulfonyl group and a chloromethylphenyl group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the butoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using butoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chloromethylphenyl group: This can be done via a nucleophilic substitution reaction where the piperazine nitrogen attacks a chloromethylphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine
- 1-(4-Butoxybenzenesulfonyl)-4-(5-bromo-2-methylphenyl)piperazine
- 1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-ethylphenyl)piperazine
Uniqueness
1-(4-Butoxybenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical properties and biological activities. The butoxy group provides lipophilicity, enhancing membrane permeability, while the sulfonyl group offers strong binding interactions with biological targets.
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-3-4-15-27-19-7-9-20(10-8-19)28(25,26)24-13-11-23(12-14-24)21-16-18(22)6-5-17(21)2/h5-10,16H,3-4,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZYOEBFTWGBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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